3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one
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Overview
Description
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluoromethyl group and a nitro group in the compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluoromethylation of a suitable isoquinoline precursor. This can be done using fluoromethylating agents such as fluoromethyl iodide or fluoromethyl sulfonate under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the fluoromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group may also contribute to the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl compounds: These compounds contain a trifluoromethyl group (-CF3) and are known for their high electronegativity and stability.
Fluoromethyl ketones: These compounds have a fluoromethyl group attached to a ketone functional group and are used in various chemical and biological applications.
Uniqueness
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one is unique due to the combination of its fluoromethyl and nitro groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
247050-34-6 |
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Molecular Formula |
C10H9FN2O3 |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
3-(fluoromethyl)-7-nitro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9FN2O3/c11-5-7-3-6-1-2-8(13(15)16)4-9(6)10(14)12-7/h1-2,4,7H,3,5H2,(H,12,14) |
InChI Key |
OXNJDPYWRWQTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])CF |
Origin of Product |
United States |
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